molecular formula C17H19N5O2S B7688833 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide

Cat. No.: B7688833
M. Wt: 357.4 g/mol
InChI Key: ZNZKJXRZADXNGB-UHFFFAOYSA-N
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Description

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10(2)16-20-21-17(25-16)18-13(23)8-9-14-19-15(22-24-14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZKJXRZADXNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NN=C(S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Formation of the Thiadiazole Ring: This step involves the reaction of a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-thiadiazole ring.

    Coupling Reaction: The final step involves coupling the oxadiazole and thiadiazole intermediates with a suitable linker, such as a propanamide group, under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(methyl)-1,3,4-thiadiazol-2-YL]propanamide
  • **3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(ethyl)-1,3,4-thiadiazol-2-YL]propanamide

Uniqueness

The uniqueness of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]propanamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for various scientific research applications.

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